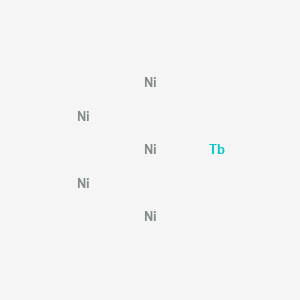

Nickel;terbium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel;terbium is a compound formed by the combination of nickel and terbium, two elements known for their unique properties. Nickel is a transition metal with excellent corrosion resistance and high thermal and electrical conductivity. Terbium, on the other hand, is a rare earth element known for its magnetic and luminescent properties. The combination of these two elements results in a compound with a wide range of applications in various fields, including materials science, electronics, and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel;terbium compounds can be synthesized using various methods, including the sol-gel auto combustion method and the oxalate co-precipitation method. In the sol-gel auto combustion method, nickel and terbium precursors are mixed with a fuel, such as citric acid, and then ignited to produce the desired compound . The oxalate co-precipitation method involves the reaction of nickel and terbium salts with oxalic acid to form a precipitate, which is then calcined to obtain the final product .

Industrial Production Methods: Industrial production of this compound compounds often involves high-temperature processes and the use of specialized equipment. For example, the electrochemical formation of this compound intermetallic compounds can be achieved by potentiostatic electrolysis in molten salts . This method allows for precise control over the composition and structure of the resulting compounds.

Analyse Des Réactions Chimiques

Types of Reactions: Nickel;terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can participate in the hydrogen evolution reaction (HER) in alkaline conditions, where it acts as a catalyst to facilitate the reduction of water to hydrogen gas .

Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include hydrogen peroxide for oxidation reactions and lithium chloride-potassium chloride eutectic melts for electrochemical reactions . The conditions for these reactions often involve high temperatures and controlled atmospheres to ensure the stability of the compound.

Major Products Formed: The major products formed from reactions involving this compound compounds depend on the specific reaction conditions. For example, in the electrochemical formation of intermetallic compounds, products such as Ni17Tb2, Ni5Tb, and Ni2Tb can be obtained .

Applications De Recherche Scientifique

Nickel;terbium compounds have a wide range of applications in scientific research. In materials science, they are used to develop advanced magnetic materials with high resistivity and low dielectric loss, making them suitable for high-frequency applications . In chemistry, these compounds serve as catalysts for various reactions, including the hydrogen evolution reaction . In biology and medicine, this compound compounds are being explored for their potential use in drug delivery systems and magnetic resonance imaging (MRI) contrast agents .

Mécanisme D'action

The mechanism by which nickel;terbium compounds exert their effects is often related to their unique electronic and magnetic properties. For example, in the hydrogen evolution reaction, the high oxophilicity of terbium promotes water dissociation, facilitating the Volmer step of the reaction . Additionally, the electronic redistribution in the this compound heterostructure optimizes hydrogen adsorption energy, accelerating the reaction kinetics .

Comparaison Avec Des Composés Similaires

Nickel;terbium compounds can be compared with other rare earth-doped nickel ferrites, such as those doped with gadolinium or dysprosium. While all these compounds exhibit enhanced magnetic and dielectric properties, this compound compounds are unique in their ability to achieve high resistivity and low dielectric loss at room temperature . This makes them particularly suitable for high-frequency applications. Similar compounds include nickel-gadolinium ferrite and nickel-dysprosium ferrite, which also show promising properties for various technological applications .

Propriétés

Numéro CAS |

12509-71-6 |

|---|---|

Formule moléculaire |

Ni5Tb |

Poids moléculaire |

452.39 g/mol |

Nom IUPAC |

nickel;terbium |

InChI |

InChI=1S/5Ni.Tb |

Clé InChI |

ZTSDAYXMLDYEGY-UHFFFAOYSA-N |

SMILES canonique |

[Ni].[Ni].[Ni].[Ni].[Ni].[Tb] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)

![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)

![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)